p-Tyramine p-Tyramine Tyramine, also known as para-tyramine or systogene, belongs to the class of organic compounds known as phenethylamines. Phenethylamines are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine. Tyramine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Tyramine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, tyramine is primarily located in the cytoplasm. Tyramine exists in all eukaryotes, ranging from yeast to humans. Tyramine participates in a number of enzymatic reactions. In particular, Tyramine can be biosynthesized from L-tyrosine through its interaction with the enzyme aromatic-L-amino-acid decarboxylase. In addition, Tyramine can be converted into dopamine; which is mediated by the enzyme tyrosinase. In humans, tyramine is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Tyramine is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the tyrosinemia type I pathway, monoamine oxidase-a deficiency (mao-a), and tyrosinemia, transient, OF the newborn pathway. Tyramine is a potentially toxic compound.
Tyramine is a primary amino compound obtained by formal decarboxylation of the amino acid tyrosine. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, a human metabolite, an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is a monoamine molecular messenger, a primary amino compound and a member of tyramines. It is a conjugate base of a tyraminium.
Tyramine (4-hydroxyphenethylamine; para-tyramine, mydrial or uteramin) is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine. Tyramine acts by inducing the release of catecholamine. An important characteristic of this product is its impediment to cross the blood-brain barrier which restrains its side effects to only nonpsychoactive peripheral sympathomimetic effects. There have been reports of hypertensive crisis in patients ingesting tyramine-rich diet in conjunction with monoamine oxidase inhibitors (MAOIs).
Brand Name: Vulcanchem
CAS No.: 51-67-2
VCID: VC0021549
InChI: InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2
SMILES: C1=CC(=CC=C1CCN)O
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

p-Tyramine

CAS No.: 51-67-2

Reference Standards

VCID: VC0021549

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

p-Tyramine - 51-67-2

CAS No. 51-67-2
Product Name p-Tyramine
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 4-(2-aminoethyl)phenol
Standard InChI InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2
Standard InChIKey DZGWFCGJZKJUFP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCN)O
Canonical SMILES C1=CC(=CC=C1CCN)O
Appearance Powder
Boiling Point 166 °C @ 2 MM HG
Colorform CRYSTALS FROM BENZENE OR ALCOHOL
PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER
Melting Point 164.5 °C
Mp 164-164.5 ° (161 °)
164-165 °C
164-165°C
Physical Description Solid
Colourless to yellow solid; Sweet meaty aroma
Description Tyramine, also known as para-tyramine or systogene, belongs to the class of organic compounds known as phenethylamines. Phenethylamines are compounds containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine. Tyramine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Tyramine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, tyramine is primarily located in the cytoplasm. Tyramine exists in all eukaryotes, ranging from yeast to humans. Tyramine participates in a number of enzymatic reactions. In particular, Tyramine can be biosynthesized from L-tyrosine through its interaction with the enzyme aromatic-L-amino-acid decarboxylase. In addition, Tyramine can be converted into dopamine; which is mediated by the enzyme tyrosinase. In humans, tyramine is involved in the disulfiram action pathway and the tyrosine metabolism pathway. Tyramine is also involved in several metabolic disorders, some of which include the hawkinsinuria pathway, the tyrosinemia type I pathway, monoamine oxidase-a deficiency (mao-a), and tyrosinemia, transient, OF the newborn pathway. Tyramine is a potentially toxic compound.
Tyramine is a primary amino compound obtained by formal decarboxylation of the amino acid tyrosine. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor, a human metabolite, an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is a monoamine molecular messenger, a primary amino compound and a member of tyramines. It is a conjugate base of a tyraminium.
Tyramine (4-hydroxyphenethylamine; para-tyramine, mydrial or uteramin) is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine. Tyramine acts by inducing the release of catecholamine. An important characteristic of this product is its impediment to cross the blood-brain barrier which restrains its side effects to only nonpsychoactive peripheral sympathomimetic effects. There have been reports of hypertensive crisis in patients ingesting tyramine-rich diet in conjunction with monoamine oxidase inhibitors (MAOIs).
Solubility 10.4 mg/mL at 15 °C
1 G DISSOLVES IN 10 ML BOILING ALCOHOL
SPARINGLY SOL IN BENZENE, XYLENE
Slightly soluble in water, benzene; soluble in ethanol, xylene
Water solubility = 10.4E+3 mg/L @ 15 °C
Soluble in water
Soluble (in ethanol)
Synonyms 4-(2-Aminoethyl)phenol Hydrochloride; 2-(4-Hydroxyphenyl)ethylamine; 2-(4’-Hydroxyphenyl)ethylamine; 2-(p-Hydroxyphenyl)ethylamine; 4-(2-Aminoethyl)phenol; 4-Hydroxy-β-phenylethylamine; 4-Hydroxyphenethylamine; 4-Hydroxyphenylethylamine; 4-Hydroxyben
PubChem Compound 5610
Last Modified Nov 11 2021
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